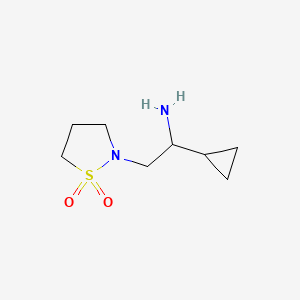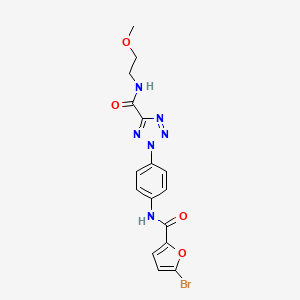
6-羟基烟酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-hydroxynicotinate is a useful research compound. Its molecular formula is C7H8ClNO3 and its molecular weight is 189.6. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-hydroxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-hydroxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 它的吡啶环和羟基使其在设计生物活性化合物方面用途广泛。 例如,该骨架的修饰已导致治疗神经系统疾病、炎症和癌症的潜在药物候选者 .
有机合成与药物化学
抗氧化特性
金属配位配合物
生物活性及酶抑制
光物理性质
农用化学品和植物生长调节剂
作用机制
Target of Action
Methyl 6-hydroxynicotinate, a derivative of nicotinic acid, primarily targets the class A flavoenzyme 6-hydroxynicotinate 3-monooxygenase (NicC) in aerobic bacteria . This enzyme plays a crucial role in the degradation of nicotinate, a process that is essential for the bacteria’s survival and growth .
Mode of Action
The interaction of Methyl 6-hydroxynicotinate with its target, NicC, involves a complex multistep process. The binding of Methyl 6-hydroxynicotinate to NicC is a two-step process that significantly increases the affinity of NicC for NADH and enables the formation of a charge-transfer-complex intermediate to enhance the rate of flavin reduction . This interaction results in the decarboxylative hydroxylation of 6-hydroxynicotinate (6-HNA), a key step in the degradation of nicotinate .
Biochemical Pathways
Methyl 6-hydroxynicotinate affects the nicotinate degradation pathway in aerobic bacteria. The compound is hydroxylated in the pyridine ring, leading to the formation of 2,5-dihydroxypyridine (2,5-DHP) with concomitant oxidation of NADH to NAD+ . This process is part of the larger biochemical pathway of nicotinate catabolism, which serves as a model for understanding the mechanistic strategies bacteria use to degrade N-heterocyclic aromatic compounds .
Pharmacokinetics
It is known that the compound should be stored in a dark place, sealed, and at room temperature . These conditions suggest that Methyl 6-hydroxynicotinate may be sensitive to light, air, and temperature, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of Methyl 6-hydroxynicotinate’s action involve the hydroxylation and decarboxylation of 6-hydroxynicotinate (6-HNA). This results in the formation of 2,5-dihydroxypyridine (2,5-DHP) and the oxidation of NADH to NAD+ . These changes facilitate the degradation of nicotinate, a process crucial for the survival and growth of certain aerobic bacteria .
Action Environment
The action, efficacy, and stability of Methyl 6-hydroxynicotinate can be influenced by various environmental factors. For instance, the compound’s storage conditions suggest that it may be sensitive to light, air, and temperature . These factors could potentially affect the compound’s stability and its interaction with its target, NicC
属性
IUPAC Name |
methyl 6-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h2-4H,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVVPKLHKMKWNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329003 |
Source


|
| Record name | methyl 6-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66171-50-4 |
Source


|
| Record name | methyl 6-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide](/img/structure/B2556368.png)

![2-[3-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2556371.png)
![N-(3,4-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2556372.png)
![5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2556374.png)
![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide](/img/structure/B2556375.png)
![Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate](/img/structure/B2556378.png)
![3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2556380.png)
![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2556382.png)


![5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2556385.png)

![3-(methylsulfanyl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2556388.png)
